7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid

Vue d'ensemble

Description

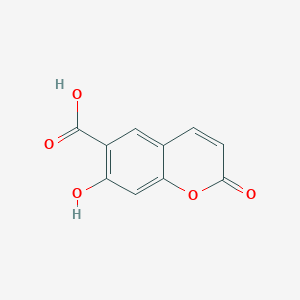

“7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid” belongs to the class of organic compounds known as 7-hydroxycoumarins . These are coumarins that contain one or more hydroxyl groups attached to the C7 position of the coumarin skeleton .

Synthesis Analysis

The synthesis of coumarin heterocycles, including “7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid”, has been a topic of interest for many organic and pharmaceutical chemists . The methods reported are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .

Molecular Structure Analysis

The molecular structure of “7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid” is characterized by the presence of a coumarin skeleton with a hydroxyl group attached to the C7 position . Further structural analysis can be performed using techniques such as HRMS, EIMS, IR, UV-Vis, and NMR .

Chemical Reactions Analysis

The chemical reactions involving “7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid” can be complex and varied. For instance, Bardasova et al. synthesized some new 4-alkyl-6,8-dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitriles via the bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles with bromine in acetic acid, followed by hydrolysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid” can be determined using various analytical techniques. For instance, its molecular weight is 190.15 . More detailed properties such as density, melting point, boiling point, etc., can be obtained from specific databases or experimental measurements .

Applications De Recherche Scientifique

Biological Activity Assessment

The compound has been used in the synthesis of novel 2H-Chromene derivatives, which have shown remarkable antimicrobial activity on different classes of bacteria and fungus .

Antimicrobial Activity

Derivatives of 7-Hydroxycoumarin-6-carboxylic acid have demonstrated significant antimicrobial activity against various pathogens such as Candida albicans, Aspergillus niger, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Fluorescent Dye

Coumarins, including 7-Hydroxycoumarin, are often used as UV-excitable, blue fluorescent dyes. They can be either cell permeable or cell impermeant depending on their structure .

Enzyme Substrate

Coumarin derivatives are extensively used as substrates for detecting enzymatic activity in cells, homogenates, and solution .

Cancer Research

7-Hydroxycoumarin and its derivatives have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro and have demonstrated activity against several types of animal tumors .

Photophysical Studies

7-Hydroxycoumarin-6-carboxylic acid exhibits strong fluorescence and is commonly employed in the detection of hydroxyl radicals. It has been used to investigate the photophysical behavior of different micellar systems .

Synthesis of Radioiodinated Materials

Hydroxycoumarins are often used to prepare reactive intermediates for the synthesis of radioiodinated materials .

Green Chemistry

The compound has been used in green chemistry, specifically in microwave-assisted synthesis processes. This method avoids the use of hazardous, toxic solvents and the formation of by-products .

Orientations Futures

The future directions for the study of “7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid” and related compounds are vast. Given their valuable biological and pharmaceutical properties, these compounds will continue to be a focus of research in organic and pharmaceutical chemistry . Further studies could explore their potential applications in medicine, their synthesis methods, and their environmental impact.

Mécanisme D'action

Target of Action

The primary target of 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response and inflammation.

Mode of Action

It is known to interact with its target, mif, and potentially inhibit its activity . This interaction can lead to changes in the immune response and inflammation processes.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its role in inhibiting MIF. This could result in a decrease in pro-inflammatory cytokines, leading to a reduction in inflammation. More research is needed to fully understand these effects .

Propriétés

IUPAC Name |

7-hydroxy-2-oxochromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5/c11-7-4-8-5(1-2-9(12)15-8)3-6(7)10(13)14/h1-4,11H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYRTNYKCKNPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303433 | |

| Record name | Umbelliferone-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid | |

CAS RN |

833-52-3 | |

| Record name | Umbelliferone-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=833-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umbelliferone-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

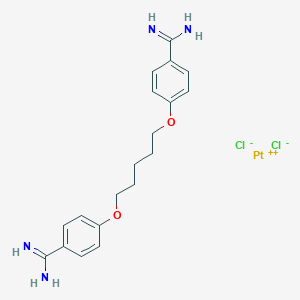

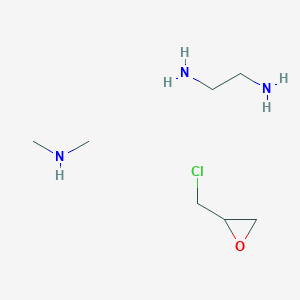

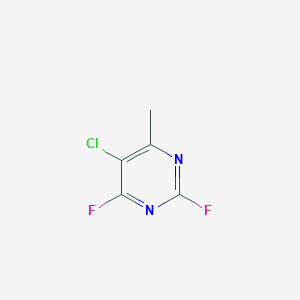

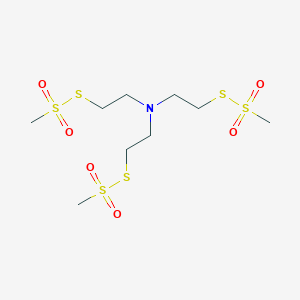

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

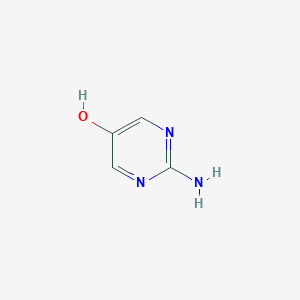

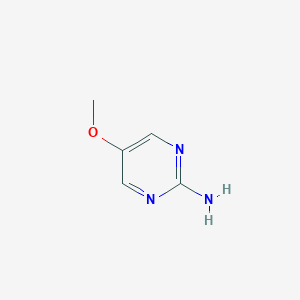

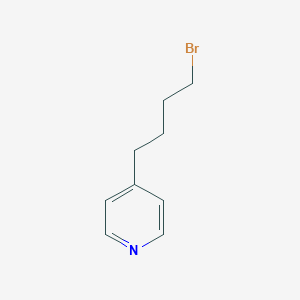

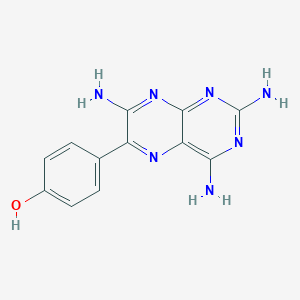

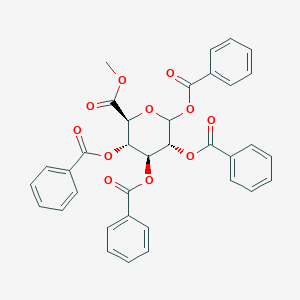

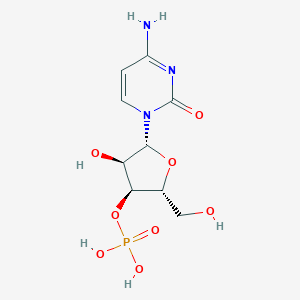

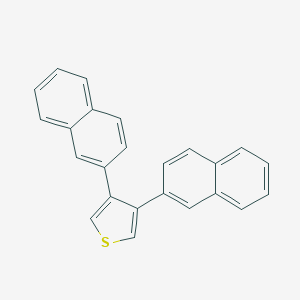

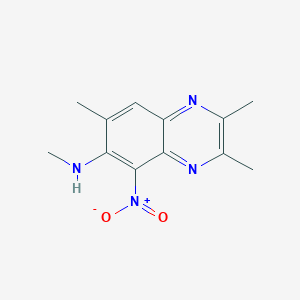

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.